![molecular formula C22H36OSi B14212831 [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-56-7](/img/structure/B14212831.png)
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a hexynyl group, and a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 3-benzylhex-1-yne with tri(propan-2-yl)silanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The benzyl and hexynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The benzyl and hexynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The tri(propan-2-yl)silane moiety provides stability and enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(3-Benzylhex-1-yn-1-yl)oxy]tri(methyl)silane: This compound has a similar structure but with methyl groups instead of propan-2-yl groups.
[(3-Benzylhex-1-yn-1-yl)oxy]tri(ethyl)silane: Similar to the above compound but with ethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
765906-56-7 |
|---|---|
Molekularformel |
C22H36OSi |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
3-benzylhex-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H36OSi/c1-8-12-21(17-22-13-10-9-11-14-22)15-16-23-24(18(2)3,19(4)5)20(6)7/h9-11,13-14,18-21H,8,12,17H2,1-7H3 |
InChI-Schlüssel |
CGVBOQQORBJSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


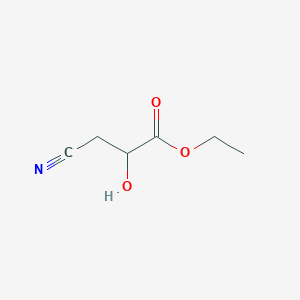
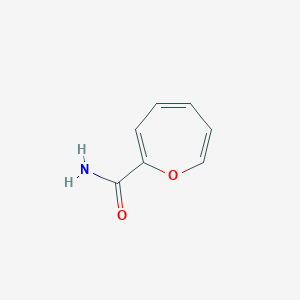
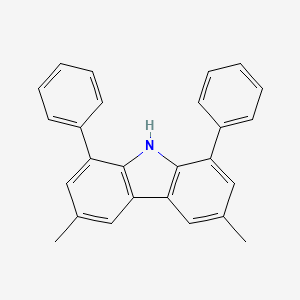
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
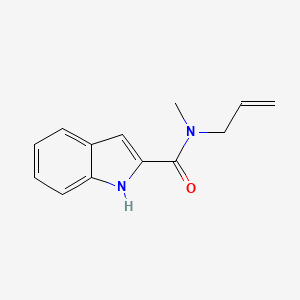

![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
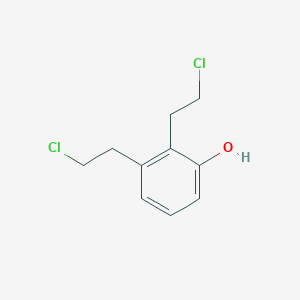

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
